molecular formula C10H10N2O3 B8372030 Methyl 4-amino-5-cyano-2-methoxybenzoate

Methyl 4-amino-5-cyano-2-methoxybenzoate

Cat. No.: B8372030
M. Wt: 206.20 g/mol
InChI Key: XRDRMVPDWZGYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-5-cyano-2-methoxybenzoate is a benzoic acid methyl ester derivative with three key substituents:

  • Position 5: Cyano group (-CN), a strong electron-withdrawing group that increases electrophilicity and influences solubility.
  • Position 2: Methoxy group (-OCH₃), contributing to steric effects and lipophilicity.

Molecular Formula: C₁₀H₁₀N₂O₃ Molecular Weight: 206.20 g/mol Applications: Primarily used as a pharmaceutical intermediate due to its versatile reactivity. The cyano group enables further derivatization, such as hydrolysis to carboxylic acids or participation in cyclization reactions .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 4-amino-5-cyano-2-methoxybenzoate

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-8(12)6(5-11)3-7(9)10(13)15-2/h3-4H,12H2,1-2H3

InChI Key

XRDRMVPDWZGYBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Molecular Formula Molecular Weight (g/mol) Position 5 Substituent Key Properties/Applications
Methyl 4-amino-5-cyano-2-methoxybenzoate C₁₀H₁₀N₂O₃ 206.20 -CN High reactivity due to electron-withdrawing cyano group; used in drug synthesis .
Methyl 4-amino-5-chloro-2-methoxybenzoate C₉H₁₀ClNO₃ 215.64 -Cl Moderate electron withdrawal; 96% purity, utilized in halogenation pathways .
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate C₁₁H₁₅NO₃S 241.31 -S-Et Electron-donating ethylthio group enhances lipophilicity; potential for sulfur-based reactions .
Methyl 2-methoxy-4-(methylamino)-5-thiocyanatobenzoate C₁₁H₁₂N₂O₃S 252.29 -SCN Thiocyanate group offers unique reactivity in heterocycle formation .

Substituent Variations at Position 4

Compound Name Molecular Formula Molecular Weight (g/mol) Position 4 Substituent Key Properties/Applications
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₄ 257.67 -NHCOCH₃ Improved stability and reduced nucleophilicity due to acetamido group; precursor in agrochemical synthesis .
This compound C₁₀H₁₀N₂O₃ 206.20 -NH₂ Free amino group facilitates condensation reactions .

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups (-CN, -Cl, -SCN) :
    • Increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.
    • Reduce solubility in polar solvents due to decreased hydrogen-bonding capacity.
  • Electron-Donating Groups (-S-Et, -OCH₃) :
    • Improve solubility in organic solvents and lipid membranes.
    • Stabilize intermediates in free-radical reactions .

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